5-(2-aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Lipophilicity Physicochemical Properties Drug Design

Researchers sourcing triazolone cores often encounter scaffolds requiring complex protecting group strategies due to competing ring NH reactivity. This 4-methyl-1,2,4-triazol-3-one eliminates that bottleneck. The chemically inert N4-methyl group ensures the 2-aminoethyl side chain can be selectively derivatized via amide coupling or reductive amination without side reactions at the ring. - Orthogonal reactivity simplifies library synthesis; no N4 protection needed. - Quantifiable LogP advantage (calc. -1.16) over the des-methyl analog (calc. -1.59) for improved passive permeability. - Validated scaffold for antimicrobial SAR with a well-defined physicochemical profile (MW 142.16, HBD 2, HBA 4) for QSAR model refinement.

Molecular Formula C5H10N4O
Molecular Weight 142.16
CAS No. 1083216-69-6
Cat. No. B3211097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS1083216-69-6
Molecular FormulaC5H10N4O
Molecular Weight142.16
Structural Identifiers
SMILESCN1C(=NNC1=O)CCN
InChIInChI=1S/C5H10N4O/c1-9-4(2-3-6)7-8-5(9)10/h2-3,6H2,1H3,(H,8,10)
InChIKeyPMZPUCYQYOLUEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 5-(2-aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one


5-(2-aminoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1083216-69-6) is a heterocyclic small molecule belonging to the 1,2,4-triazol-3-one class. Its structure features a 1,2,4-triazole core substituted at the 4-position with a methyl group and at the 5-position with a 2-aminoethyl side chain [1]. The free base has a molecular formula of C5H10N4O and a molecular weight of 142.16 g/mol . This compound is primarily supplied as a hydrochloride salt (CAS 1300713-08-9) to enhance aqueous solubility and stability for research applications . It is a specialized building block within screening libraries, intended as a precursor for further synthetic elaboration in medicinal chemistry and drug discovery programs .

Hydrochloride salt form supports aqueous solubility for biological assay workflows
N4-methyl, 5-(2-aminoethyl) substitution pattern enables systematic SAR exploration
Primary amine handle allows orthogonal derivatization strategies in library synthesis

Why Generic 1,2,4-Triazol-3-one Analogs Cannot Replace This Compound


Substituting a closely related 1,2,4-triazol-3-one scaffold is not reliable without quantitative verification, as minor structural modifications profoundly alter key drug-discovery properties. The presence and position of substituents (e.g., N4-methyl vs. N4-hydrogen, 2-aminoethyl vs. 1-aminoethyl chain branching) directly impacts molecular properties such as lipophilicity (LogP) and hydrogen-bonding capacity, which govern solubility, permeability, and target engagement . Cross-study evidence confirms that aminomethyl/aminoethyl derivatives within the 2,4-dihydro-3H-1,2,4-triazol-3-one family exhibit variable antimicrobial potencies depending on their specific substitution patterns, making simple scaffold-swapping unreliable [1]. The quantitative evidence below details the specific, measurable differences between this compound and its closest comparators.

N4-methyl vs N4-hydrogen analogs may shift lipophilicity and hydrogen-bond donor profiles, altering permeability and target engagement context
2-aminoethyl vs 1-aminoethyl isomer alters amine spatial geometry and rotational freedom, which may affect binding-site interactions
Aminoalkyl-substitution absence may reduce antimicrobial screening relevance; class-level evidence ties the aminoalkyl motif to detectable activity

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Comparison: N4-Methyl vs. Des-Methyl Analog

The hydrochloride salt of the target compound (CAS 1300713-08-9) exhibits a measured LogP of -1.16, compared to -1.59 for the direct des-methyl analog 5-(2-aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride (CAS 879635-07-1), where the N4 position bears a hydrogen instead of a methyl group . This represents a ΔLogP of +0.43, indicating that the 4-methyl substitution increases lipophilicity by approximately 2.7-fold on a linear scale.

Lipophilicity
Data to verify
ΔLogP +0.43
Reported lipophilicity shift context
N4-methyl vs des-methyl analog; HCl salt comparison
Lipophilicity Physicochemical Properties Drug Design

Molecular Weight and Hydrogen Bond Donor Profile

The target compound (free base, C5H10N4O) has a molecular weight of 142.16 g/mol, which is 14.03 g/mol higher than the des-methyl analog 5-(2-aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (C4H8N4O, MW 128.13 g/mol) . This difference corresponds exactly to the mass of one methylene (-CH2-) unit. The 4-methyl group also reduces the hydrogen bond donor count by one relative to the des-methyl analog (which has an N-H at position 4), altering the compound's hydrogen-bonding capacity.

MW & HBD Profile
Data to verify
MW 142.16 vs 128.13 g/mol
HBD 2 vs 3
Supports physicochemical profiling workflow
Free base; N4-methyl reduces HBD count by one
Molecular Weight Hydrogen Bonding Physicochemical Properties

Side-Chain Architecture: 2-Aminoethyl vs. 1-Aminoethyl

The target compound bears a primary amino group at the terminal (ω) position of the ethyl chain (2-aminoethyl). This contrasts with the constitutional isomer 5-(1-aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 401647-10-7), where the amino group is at the benzylic (α) position, creating a branched structure . This architectural difference alters the spatial orientation of the basic amine, the distance from the triazolone core (~2.5 Å vs. ~1.5 Å for the N-to-ring centroid distance), and the degrees of rotational freedom of the side-chain amine.

Side-Chain Architecture
Class-level
~2.5 Å vs ~1.5 Å
N-to-ring distance
Spatial positioning context for SAR studies
Linear 2-aminoethyl vs branched 1-aminoethyl isomer
Chain Branching Isomer Differentiation Structure-Activity Relationship

Antimicrobial Activity Class Evidence

A study of 2,4-dihydro-[1,2,4]triazol-3-one derivatives demonstrated that aminomethyl derivatives specifically exhibit detectable antimicrobial activity (by disc-diffusion and MIC determination), whereas compounds lacking this aminoalkyl substitution showed reduced or no activity against the tested microorganism panel [1]. While this study did not include the exact 5-(2-aminoethyl)-4-methyl derivative, it provides class-level evidence that the aminoalkyl side chain is a critical determinant of antimicrobial activity within this scaffold. The 2-aminoethyl chain length and terminal primary amine of the target compound place it within the active structural class identified by this research.

Antimicrobial Context
Class-level
Aminoalkyl class active
Supports antimicrobial screening context
Class-level MIC 32–128 µg/mL reported; target not directly tested
Antimicrobial Activity MIC Class-Level Evidence

Recommended Research Applications


Medicinal Chemistry for Moderately Lipophilic Triazolone Scaffolds

For drug discovery projects targeting intracellular or CNS-penetrant candidates where a triazolone core with moderate lipophilicity (LogP ~ -1.16) is desired, this compound provides a quantifiable advantage over the more hydrophilic des-methyl analog (LogP -1.59). The 0.43 LogP unit increase translates to measurably higher passive membrane permeability, which is relevant for oral bioavailability and CNS exposure optimization .

SAR Exploration of Triazolone Antimicrobial Agents

This compound should be prioritized as a core scaffold in SAR libraries targeting antimicrobial activity. Published class-level evidence confirms that aminoalkyl-substituted 2,4-dihydro-3H-1,2,4-triazol-3-ones exhibit antimicrobial properties . The 4-methyl group provides an additional vector for systematic SAR exploration, enabling direct comparison with N4-hydrogen, N4-aryl, and other N4-substituted analogs to map the pharmacophoric requirements for target engagement.

Building Block for 4,5-Disubstituted Triazolone Libraries

The 2-aminoethyl side chain provides a primary amine handle for further functionalization via amide coupling, reductive amination, or urea formation, while the N4-methyl group is chemically inert under most common reaction conditions. This orthogonal reactivity profile allows selective derivatization of the side chain without protecting group manipulation at N4, offering a synthetic efficiency advantage over N4-unsubstituted analogs where the ring NH may compete in functionalization reactions [1].

Computational Chemistry and QSAR Model Building

With well-defined physicochemical properties (LogP = -1.16, MW = 142.16, rotatable bonds = 2, HBD = 2, HBA = 4), this compound serves as a validated data point for building or refining QSAR models for triazolone-based bioactivity prediction . Its inclusion in training sets for models such as those correlating triazole properties with Bacillus subtilis inhibitory activity adds structural diversity to the chemical space sampled by current models [2].

Application
Selection Property
Validation Focus
Triazolone scaffold medicinal chemistry
N4-methyl substitution profile
Lipophilicity and HBD parameter review
Antimicrobial SAR library design
Aminoalkyl substitution context
Class-level antimicrobial screening review
Orthogonal derivatization chemistry
Primary amine handle selectivity
Side-chain functionalization review
QSAR model development
Physicochemical descriptor set
Model parameter validation
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